Bis(2-chloroethoxy)methane

描述

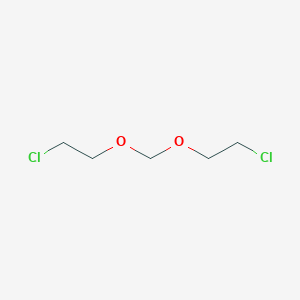

Bis(2-chloroethoxy)methane (BCEM, CAS 111-91-1) is a chlorinated ether with the molecular formula C₅H₁₀Cl₂O₂ and a molecular weight of 173.04 g/mol . It is a colorless liquid with a boiling point of 217.5°C, a density of 1.23 g/cm³, and moderate water solubility . BCEM is primarily used as a solvent and intermediate in synthesizing polysulfide polymers, which are employed in food-contact surfaces due to their chemical resistance .

属性

IUPAC Name |

1-chloro-2-(2-chloroethoxymethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl2O2/c6-1-3-8-5-9-4-2-7/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLXGURFLBLRZRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OCOCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2O2 | |

| Record name | BIS(2-CHLOROETHOXY)METHANE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023917 | |

| Record name | Bis(2-chloroethoxy)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bis(2-chloroethoxy)methane, [liquid] appears as a colorless liquid. Boiling point 217.5 °C, Flash point 230 °F. Density 1.23 g / cm3. May be toxic by ingestion or inhalation. Severely irritates skin, eyes, and mucous membranes. Used as a solvent., Colorless liquid; Water solubility = 7.8 g/L at 20 deg C; [HSDB] Colorless liquid; Slightly soluble in water; [MSDSonline] | |

| Record name | BIS(2-CHLOROETHOXY)METHANE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(2-chloroethoxy)methane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3948 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

424.6 °F at 760 mmHg (NTP, 1992), 218.1 °C | |

| Record name | BIS(2-CHLOROETHOXY)METHANE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-CHLOROETHOXY)METHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

230 °F (NTP, 1992), 230 °F (110 °C) (OPEN CUP) | |

| Record name | BIS(2-CHLOROETHOXY)METHANE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-CHLOROETHOXY)METHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

... Miscible with most organic solvents., In water, 7,800 mg/l at 20 °C | |

| Record name | BIS(2-CHLOROETHOXY)METHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.2339 @ 20 °C/20 °C | |

| Record name | BIS(2-CHLOROETHOXY)METHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.9 (Air= 1) | |

| Record name | BIS(2-CHLOROETHOXY)METHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.13 [mmHg], 0.132 mm Hg at 25 °C | |

| Record name | Bis(2-chloroethoxy)methane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3948 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BIS(2-CHLOROETHOXY)METHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Reaction product contains ethylene chlorohydrin impurity ... for use in polysulfide polymers, the ethylene chlorohydrin must be removed because it would act as a chain terminator in the polymerization | |

| Record name | BIS(2-CHLOROETHOXY)METHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

111-91-1 | |

| Record name | BIS(2-CHLOROETHOXY)METHANE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(2-chloroethoxy)methane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-chloroethoxy)methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIS(2-CHLOROETHOXY)METHANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 1,1'-[methylenebis(oxy)]bis[2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-chloroethoxy)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-chloroethoxy)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-CHLOROETHOXY)METHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5288KK0810 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIS(2-CHLOROETHOXY)METHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Freezing point= -32.8 °C | |

| Record name | BIS(2-CHLOROETHOXY)METHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

准备方法

Acid-Catalyzed Condensation of Ethylene Chlorohydrin and Oligopolyformaldehyde

The most widely documented method involves the condensation of ethylene chlorohydrin (2-chloroethanol) and oligopolyformaldehyde under acidic conditions. A seminal study by researchers at Scientific.net demonstrated that sulfuric acid serves as an effective catalyst for this reaction . The protocol involves refluxing a mixture of ethylene chlorohydrin and oligopolyformaldehyde in a 2:1.2 molar ratio with 5‰ (mass fraction) sulfuric acid relative to ethylene chlorohydrin. Toluene is employed as a water-carrying agent to facilitate azeotropic removal of reaction-generated water, enabling near-quantitative yields (97.7%) at 110°C .

Key mechanistic insights reveal that sulfuric acid protonates the formaldehyde oligomers, generating electrophilic methylene intermediates that react with the nucleophilic oxygen of ethylene chlorohydrin. The water-carrying agent plays a dual role: it prevents hydrolysis of the chloroethoxy groups and shifts the equilibrium toward product formation by removing water . Gas chromatographic analysis confirmed a final purity of 99%, with residual impurities primarily consisting of unreacted starting materials rather than side products .

Dual-Catalyst System Using Hydrogen Chloride and p-Toluenesulfonic Acid

A patented German methodology (DE19601281A1) employs a mixed catalyst system of hydrogen chloride (HCl) and p-toluenesulfonic acid (p-TSA) to react 2-chloroethanol with paraformaldehyde . This approach uses a stoichiometric excess of 2-chloroethanol (molar ratio 4.5:1 relative to formaldehyde) at 50–120°C. The volatile HCl facilitates initial protonation of formaldehyde, while the non-volatile p-TSA maintains catalytic activity throughout the reaction, reducing byproduct formation to <0.5% .

The distillation workup involves two stages:

-

Azeotropic removal of water and excess 2-chloroethanol at 180–100 Torr

-

High-vacuum distillation (100–20 Torr) to recover residual HCl and 2-chloroethanol for reactor recycling .

This method achieves near-complete paraformaldehyde conversion while minimizing the formation of bis(2-chloroethyl) ether—a common byproduct in strongly acidic conditions. The dual-catalyst system’s superiority lies in its recyclability: p-TSA is recovered via filtration and reused without significant activity loss .

Comparative Analysis of Synthetic Methodologies

The table below contrasts the critical parameters of the two principal methods:

The sulfuric acid method excels in operational simplicity and high yield under reflux conditions, making it suitable for small-scale laboratory synthesis. Conversely, the HCl/p-TSA system’s recyclable catalyst and superior purity profile favor industrial-scale production despite requiring more complex distillation infrastructure .

Mechanistic Considerations and Side Reactions

Both methods proceed through an electrophilic substitution mechanism where protonated formaldehyde reacts with the hydroxyl group of 2-chloroethanol. However, the choice of acid profoundly impacts side reactions:

-

Strong Brønsted acids (e.g., HSO) risk dehydrating 2-chloroethanol to form vinyl chloride derivatives .

-

Lewis acids like FeCl or ZnCl—though effective—cause discoloration and require costly post-reaction removal .

The HCl/p-TSA system mitigates these issues by using a buffered acidic environment. The p-TSA’s high thermal stability prevents decomposition at elevated temperatures, while HCl’s volatility allows easy separation during distillation .

化学反应分析

Types of Reactions:

Substitution Reactions: Bis(2-chloroethoxy)methane can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Major Products Formed:

Substitution Products: Depending on the nucleophile, products can include bis(2-hydroxyethoxy)methane, bis(2-alkoxyethoxy)methane, or bis(2-aminoethoxy)methane.

Oxidation Products: Oxidation can lead to the formation of carboxylic acids, aldehydes, or ketones.

科学研究应用

Chemical Properties and Production

BCEM is produced through the reaction of ethylene chlorohydrin and formaldehyde under acid catalysis. It appears as a colorless liquid with a boiling point of 217.5°C and a density of 1.23 g/cm³. Due to its structure, BCEM is miscible with fats and exhibits significant toxicity upon exposure, which necessitates careful handling in industrial applications .

Industrial Applications

Polysulfide Elastomers

The primary application of BCEM is as a precursor in the synthesis of polysulfide elastomers. These materials are valued for their resistance to solvents and high temperatures, making them ideal for sealants in various industries, including construction and automotive . Over 95% of polysulfide polymers are derived from BCEM, highlighting its critical role in producing durable materials that withstand environmental degradation.

Solvent Use

BCEM serves as a solvent in several chemical processes due to its ability to dissolve a wide range of substances. Its application extends to the manufacturing of fungicides and other chemical intermediates, where it aids in achieving desired chemical reactions .

Environmental Remediation

Biodegradation Studies

Recent research has focused on the biodegradation of BCEM by specific bacterial strains, such as Xanthobacter sp. strain ENV481 and Pseudonocardia sp. strain ENV478. These studies demonstrate that these bacteria can effectively degrade BCEM in contaminated soil and groundwater environments. Bench-scale experiments have shown promising results where these strains reduced BCEM concentrations significantly under controlled conditions, paving the way for potential field applications in bioremediation efforts .

Table 1: Biodegradation Rates of BCEM by Bacterial Strains

作用机制

The mechanism by which bis(2-chloroethoxy)methane exerts its effects involves the formation of reactive intermediates. The compound can undergo metabolic activation to form reactive species that can interact with cellular macromolecules, leading to cytotoxicity and other biological effects. The primary molecular targets include cellular proteins and DNA, which can result in cellular damage and apoptosis .

相似化合物的比较

Bis(2-chloroethyl) Ether (BCEE)

- Structure : C₄H₈Cl₂O (two chloroethyl groups linked by an ether).

- Properties : Lower molecular weight (155.02 g/mol) than BCEM. Higher volatility and similar persistence in the environment .

- Toxicity: Classified as a probable carcinogen (IARC Group 2B) and linked to liver and kidney damage in animal studies .

- Applications : Used as a solvent and in fungicide production.

- Regulatory Status: Strictly regulated due to carcinogenicity, unlike BCEM .

1,2-Bis(2-bromoethoxy)ethane

Bis(2-methoxyethyl) Ether

Bis(2-chloroethylthio)methane

- Structure : C₅H₁₀Cl₂S₂ (sulfur replacing oxygen in the ether linkage).

- Properties : Higher molecular weight (205.17 g/mol) and lower water solubility than BCEM .

- Toxicity: Limited data, but sulfur-containing compounds may pose unique environmental risks.

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Toxicity Highlights | Primary Applications |

|---|---|---|---|---|---|

| Bis(2-chloroethoxy)methane | C₅H₁₀Cl₂O₂ | 173.04 | 217.5 | Cardiotoxic, irritant, non-carcinogenic | Polysulfide polymers, solvents |

| Bis(2-chloroethyl) ether | C₄H₈Cl₂O | 155.02 | 178 | Carcinogenic, hepatotoxic | Solvents, fungicides |

| 1,2-Bis(2-bromoethoxy)ethane | C₆H₁₂Br₂O₂ | 275.97 | N/A | High bioaccumulation potential | Pharmaceuticals, agrochemicals |

| Bis(2-methoxyethyl) ether | C₇H₁₆O₄ | 164.20 | ~181 | Low toxicity | Electronics, specialty chemicals |

| Bis(2-chloroethylthio)methane | C₅H₁₀Cl₂S₂ | 205.17 | N/A | Data limited | Research chemical |

Key Findings

Structural Influence on Toxicity : Replacement of chlorine with methoxy groups (BCEM vs. Bis(2-methoxyethyl) ether) reduces toxicity, while bromination increases environmental persistence .

Regulatory Differences: BCEE faces stricter regulations due to carcinogenicity, whereas BCEM is regulated primarily for acute toxicity .

Environmental Fate : BCEM’s half-life (0.5–2 years) suggests moderate persistence, comparable to BCEE but shorter than brominated analogs .

生物活性

Bis(2-chloroethoxy)methane (BCEE), a chlorinated ether, is primarily used as a solvent and in the production of fungicides and polymers. Its biological activity has been extensively studied due to its potential toxicological effects on various biological systems. This article reviews the biological activity of BCEE, focusing on its toxicological impacts, mechanisms of action, and relevant case studies.

- Chemical Formula : CHClO

- Molecular Weight : 195.07 g/mol

- Boiling Point : 217.5 °C

- Density : 1.23 g/cm³

- Flash Point : 230 °F

Toxicological Profile

BCEE exhibits significant toxicity through various exposure routes including dermal contact, inhalation, and ingestion. The compound's biological activity can lead to severe health effects, particularly on the cardiovascular system.

Acute Toxicity

The acute toxicity of BCEE has been assessed in several animal studies:

- Oral LD50 in Rats : 65 mg/kg.

- Dermal LD50 in Guinea Pigs : 170 mg/kg.

- Symptoms of exposure include skin and eye irritation, lethargy, and respiratory distress .

Chronic Toxicity

Long-term studies have highlighted the following effects:

- Cardiotoxicity : Studies on F344/N rats and B6C3F1 mice demonstrated that BCEE causes cardiac damage characterized by myofiber vacuolation, necrosis, and fibrosis. Notably, lesions were observed in cardiac tissues after repeated dermal administration at doses of 400 and 600 mg/kg/day .

- Histopathological Findings : Examination revealed mitochondrial damage and sarcoplasmic reticulum distention as primary sites of injury .

BCEE's biological activity appears to involve several mechanisms:

- Mitochondrial Dysfunction : The compound induces mitochondrial damage leading to impaired energy metabolism in cardiac cells .

- Inflammatory Response : Exposure results in mononuclear cell infiltration and fibrosis in affected tissues, indicating an inflammatory response .

- Cytotoxic Effects : In vitro studies show that BCEE can inhibit nitrite production from ammonia, affecting cellular signaling pathways involved in oxidative stress responses .

Study 1: Cardiac Damage in Rodents

A study evaluated the effects of BCEE on male and female rats over a period of 12 days with doses ranging from 400 to 600 mg/kg/day. Key findings included:

- Significant cardiac lesions developed by day 3.

- Recovery was noted by day 16 post-exposure as protective mechanisms were activated within the heart .

Study 2: Long-term Carcinogenicity Assessment

In a two-year carcinogenicity study involving dermal administration to rats and mice:

- Male rats showed degeneration of the olfactory epithelium at all dosed levels.

- Increased liver weights were noted in high-dose female mice along with significant incidences of myocardial changes indicative of cardiomyopathy .

Data Summary Table

常见问题

Basic Research Questions

Q. What validated analytical methods are recommended for identifying and quantifying bis(2-chloroethoxy)methane in environmental samples?

- Methodology :

- Gas Chromatography/Mass Spectrometry (GC/MS) : EPA Method 625.1 specifies a detection limit of 5.3 µg/L and quantitation limit of 15.9 µg/L for this compound in aqueous matrices .

- GC/Electron Capture Detector (ECD) : SW-846 Method 8111 is optimized for haloethers, including this compound, using direct injection or extraction . Deuterated analogs (e.g., chloroethoxy-d8) improve recovery validation in complex matrices .

Q. What are the primary toxicological findings from in vivo studies on this compound?

- Key Findings :

- NTP Dermal Studies : Chronic exposure in F344/N rats and B6C3F1 mice showed dose-dependent cardiotoxicity (myocardial degeneration) and carcinogenicity (squamous cell carcinomas at application sites) .

- Acute Exposure : Protective Action Criteria (PACs) are defined as PAC-1 = 0.04 ppm, PAC-2 = 0.44 ppm, and PAC-3 = 2.7 ppm for airborne exposure .

Q. How do matrix interferences affect the reliability of this compound detection in environmental analysis?

- Challenges :

- Low liquid chromatography (LC) recoveries (7%) and elevated relative percent differences (RPDs >150%) necessitate data qualification as "estimates" under EPA QC protocols .

- Mitigation : Isotope dilution (e.g., chloroethoxy-d8) improves precision in soil and water samples by correcting for matrix effects .

Advanced Research Questions

Q. How can contradictory recovery rates and QC failures be systematically addressed in this compound analysis?

- Case Study : In Hanford Site investigations, LC recoveries of 7% (below EPA limits) required data flagging ("J") but were deemed usable for decision-making when paired with deuterated internal standards .

- Recommendations :

- Use EPA Method 625.1 with isotope dilution for aqueous samples.

- Validate extraction efficiency via spiked matrix duplicates to distinguish true contamination from artifactual peaks .

Q. What advanced remediation strategies are effective for this compound in contaminated soils?

- Surface-Catalyzed Fenton Treatment :

- Achieves >90% degradation under optimized conditions (pH 3.0, Fe²⁺ catalyst, H₂O₂ dosage 10 mM). Reaction byproducts (e.g., chloroacetic acids) require secondary treatment .

- Limitations : High organic carbon content in soil reduces Fe²⁺ availability, necessitating pre-treatment with chelating agents .

Q. What mechanistic insights explain species-specific differences in this compound metabolism?

- Comparative Toxicology :

- Rats exhibit higher biliary excretion of glucuronidated metabolites, while mice predominantly excrete unchanged parent compounds renally. This divergence is attributed to cytochrome P450 isoform variability .

- Electron microscopy revealed mitochondrial swelling in rodent cardiomyocytes, linking metabolic activation to oxidative stress .

Q. How do structural analogs (e.g., deuterated derivatives) enhance spectral interpretation in this compound analysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。